

# Structural comparison of different JAMM inhibitors

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A Comprehensive Structural and Functional Comparison of JAMM Inhibitors

The JAB1/MPN/Mov34 metalloenzyme (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play crucial roles in various cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2] Their distinct catalytic mechanism and involvement in diseases like cancer have made them attractive targets for therapeutic intervention.[1][3] This guide provides a detailed comparison of different JAMM inhibitors, focusing on their selectivity, potency, and mechanisms of action, supported by experimental data.

## **Inhibitor Potency and Selectivity**

The efficacy of various JAMM inhibitors has been quantified using in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against different JAMM family members. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its potency against the intended target versus other JAMM enzymes.



Inhibitor	Rpn11 IC50 (μM)	CSN5 IC50 (μM)	AMSH IC50 (μM)	BRCC36 IC50 (µM)	Reference
Capzimin	0.34	30	4.5	2.3	[3][4]
CSN5i-3	53	0.0058	>100 (AMSH- LP)	-	[1]
8- Thioquinoline (8TQ)	~2.5	10.3	-	1.6	[3][5]
Thiolutin	-	-	3.96	-	[1][3]
SOP6	3.8	2.9	2.1	-	[6]
SOP11	1.3	0.6	0.9	-	[6]
AT7519	-	-	-	Inhibits BRISC	[7][8][9]
YM201636	-	-	-	Inhibits BRISC	

Note: AT7519 and YM201636 are identified as BRISC complex inhibitors, which contains the BRCC36 catalytic subunit. Specific IC50 values against the isolated BRCC36 enzyme are not readily available in the provided context. They act as "molecular glues" to stabilize an inactive conformation of the BRISC complex.

## **Signaling Pathways and Inhibitor Mechanisms**

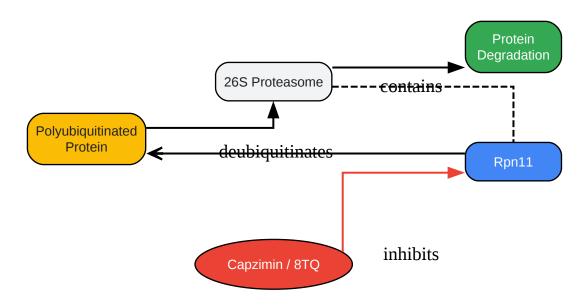
JAMM deubiquitinases are integral components of larger protein complexes that regulate specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of their inhibitors.

## **Rpn11 and the 26S Proteasome**

Rpn11 is a subunit of the 19S regulatory particle of the 26S proteasome, which is responsible for degrading polyubiquitinated proteins. Rpn11 cleaves the polyubiquitin chain from the substrate immediately before its translocation into the 20S catalytic core for degradation.



Inhibitors like Capzimin and its precursor 8TQ target the catalytic zinc ion in the active site of Rpn11, leading to the accumulation of polyubiquitinated proteins and ultimately inducing cell stress and apoptosis.[4][10]



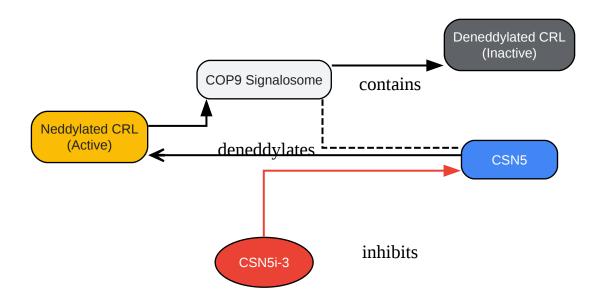
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Fig. 1: Rpn11 inhibition by Capzimin.

## **CSN5** and the COP9 Signalosome

CSN5 is the catalytic subunit of the COP9 Signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ligases (CRLs). CSN5 removes the ubiquitin-like protein NEDD8 from cullins (deneddylation), which modulates CRL activity. CSN5i-3 is a highly potent and selective inhibitor of CSN5 that locks CRLs in a neddylated state, leading to the degradation of their substrate receptors and subsequent inactivation.[1][11]



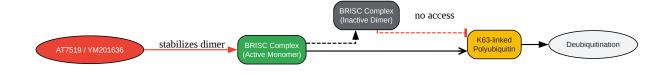


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Fig. 2: CSN5 inhibition by CSN5i-3.

## **BRCC36** and the BRISC Complex

BRCC36 is the catalytic core of two distinct complexes: the BRCA1-A complex involved in DNA damage repair and the BRISC complex, which regulates inflammatory signaling.[12] The BRISC complex specifically cleaves K63-linked polyubiquitin chains. Novel inhibitors like AT7519 and YM201636 act as "molecular glues," stabilizing an auto-inhibited dimeric conformation of the BRISC complex, thereby preventing substrate access to the BRCC36 active site.



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Fig. 3: BRISC inhibition by molecular glues.

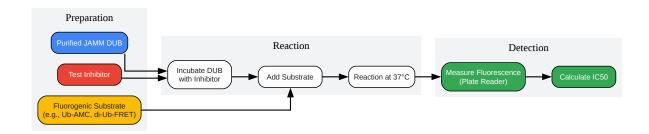
## **Experimental Protocols**



The characterization of JAMM inhibitors relies on robust biochemical and cell-based assays. Below are generalized protocols for common assays.

# In Vitro Deubiquitinase Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of a purified JAMM DUB against a fluorogenic ubiquitin substrate.



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Fig. 4: Workflow for a fluorescence-based DUB assay.

#### Methodology:

 Reagents: Purified recombinant JAMM enzyme (e.g., Rpn11, CSN5, AMSH), fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC, K63-linked di-ubiquitin with a FRET pair), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), and test inhibitors dissolved in DMSO.

#### Procedure:

- The JAMM enzyme is pre-incubated with varying concentrations of the test inhibitor in a 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
- The enzymatic reaction is initiated by the addition of the fluorogenic substrate.



- The increase in fluorescence, resulting from the cleavage of the fluorophore from ubiquitin, is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## **Cell-Based Assay for Proteasome Inhibition**

This assay assesses the ability of an inhibitor to block proteasome function within a cellular context, often by measuring the accumulation of a reporter protein.

#### Methodology:

 Cell Line: A stable cell line expressing a reporter protein that is a known proteasome substrate, such as Ub(G76V)-GFP. This modified ubiquitin targets the GFP for rapid degradation by the proteasome.

#### Procedure:

- Cells are seeded in a multi-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test inhibitor (e.g., Capzimin)
  for a specified duration (e.g., 4-24 hours).
- In some protocols, a protein synthesis inhibitor like cycloheximide is added to monitor the degradation of the existing reporter protein pool.
- Detection: The accumulation of the Ub(G76V)-GFP reporter is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
- Data Analysis: The increase in GFP signal indicates inhibition of proteasomal degradation.
  The cellular efficacy of the inhibitor can be expressed as the concentration required to achieve a certain level of reporter accumulation.



### Conclusion

The development of specific and potent inhibitors for JAMM deubiquitinases is a rapidly advancing field. While early inhibitors like 8TQ and thiolutin demonstrated broad activity through zinc chelation, subsequent efforts have yielded highly selective compounds like Capzimin for Rpn11 and CSN5i-3 for CSN5. The recent discovery of molecular glues for the BRISC complex represents a novel inhibitory mechanism that does not target the active site directly, offering a new avenue for achieving high selectivity. The continued structural and functional characterization of JAMM DUBs and their inhibitors will undoubtedly pave the way for new therapeutic strategies targeting a range of human diseases.

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